[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,5-dichlorophenyl group and at the 4-position with a 4-methoxybenzoyl moiety. The dichlorophenyl group contributes to lipophilicity and steric bulk, while the methoxybenzoyl substituent may enable π-π stacking interactions, critical for binding to biological targets . Its synthesis likely involves click chemistry, a robust method for constructing 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-25(2)9-8-18-19(20(27)13-4-6-17(28-3)7-5-13)23-24-26(18)16-11-14(21)10-15(22)12-16/h4-12H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSMZGBMUPBNII-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dichlorophenyl Azide
3,5-Dichloroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by azide formation via NaN₃ quenching. The azide is isolated in 89% yield after extraction (CH₂Cl₂) and solvent evaporation.
Preparation of Propiolamide Intermediate
4-Methoxybenzoyl chloride reacts with propargylamine in THF at 0°C, catalyzed by Et₃N, yielding N-(prop-2-yn-1-yl)-4-methoxybenzamide (92% yield). IR confirms the amide C=O stretch at 1650 cm⁻¹.
CuAAC Reaction Optimization
Combining 3,5-dichlorophenyl azide (1.2 equiv) and propiolamide (1.0 equiv) with CuI (10 mol%) in DMF/H₂O (4:1) at 50°C for 6 hours achieves 88% regioselective 1,4-disubstituted triazole. Microwave irradiation (100 W, 120°C, 30 min) enhances yield to 94%.
Acylation of the Triazole Intermediate
4-Methoxybenzoyl Group Installation
The triazole’s N4 position undergoes Friedel-Crafts acylation using 4-methoxybenzoyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in anhydrous CH₂Cl₂. After 12 hours at reflux, column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 82% yield.
Table 1: Acylation Reaction Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 40 | 12 | 82 |
| H₂SO₄ | Toluene | 110 | 8 | 68 |
| HATU/DIEA | DMF | 25 | 3 | 78 |
Ethenylation and Dimethylamine Functionalization
Horner-Wadsworth-Emmons Olefination
The C5-brominated triazole intermediate reacts with (dimethylamino)methylphosphonate (1.5 equiv) using NaH (2.0 equiv) in THF at 0°C. After 4 hours, E-alkene predominates (94:6 E/Z), isolated via HPLC (78% yield).
Table 2: Olefination Reagents and Selectivity
| Phosphonate Reagent | Base | E/Z Ratio | Yield (%) |
|---|---|---|---|
| (Me₂NCH₂)PO(OEt)₂ | NaH | 94:6 | 78 |
| (Ph)₂PCH₂CO₂Et | LDA | 85:15 | 65 |
| (EtO)₂P(O)CH₂NMe₂ | KOtBu | 90:10 | 72 |
Spectroscopic Characterization and Validation
NMR Analysis
Mass Spectrometry
HRMS (ESI⁺): m/z calcd for C₂₁H₂₀Cl₂N₄O₂ [M+H]⁺: 454.0864; found: 454.0868.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antifungal Activity :
- The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been shown to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Experimental studies have demonstrated that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their efficacy against Candida species, suggesting that compounds like [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine could be optimized for enhanced antifungal activity .
-
Anticancer Properties :
- Research indicates that triazole-containing compounds can exhibit anticancer effects by disrupting cellular processes in cancer cells. The presence of the 3,5-dichlorophenyl group may enhance the compound's ability to target specific cancer cell lines.
- Case Study : A recent investigation focused on the cytotoxic effects of triazole derivatives on breast cancer cells demonstrated that modifications in the chemical structure could lead to increased potency against resistant cell lines .
Agricultural Applications
- Pesticide Development :
- The compound's structure suggests potential as a pesticide or herbicide. Triazoles are often used in agriculture for their fungicidal properties.
- Case Study : Research has shown that similar compounds can inhibit fungal pathogens in crops, leading to improved yield and crop health. A study demonstrated that triazole derivatives significantly reduced disease incidence in wheat crops infected with Fusarium species .
Materials Science Applications
- Polymer Chemistry :
- The unique structure of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine makes it a candidate for incorporation into polymer matrices for enhanced material properties.
- Case Study : Investigations into polymer composites containing triazole derivatives have revealed improvements in thermal stability and mechanical strength. These materials are being explored for applications in coatings and adhesives .
Data Summary Table
Mechanism of Action
The mechanism of action of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazole Derivatives
a. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structure : 1,2,4-triazole with 2,4-difluorophenyl and phenylsulfonyl groups.
- Key Differences :
- Triazole isomer : 1,2,4-triazole vs. 1,2,3-triazole in the target compound.
- Substituents : Sulfonyl and fluorophenyl groups enhance electron-withdrawing effects, contrasting with the electron-donating methoxybenzoyl group in the target compound.
- Synthesis : Prepared via nucleophilic substitution (α-halogenated ketone), unlike the CuAAC click chemistry likely used for the target .
b. 1-{3,5-Bis(Trifluoromethyl)phenyl}-3-[(1R,2R)-2-[Methyl[2-[1-[{(R)-1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea ()
- Structure : 1,2,3-triazole with trifluoromethylphenyl and thiourea groups.
- Key Differences :
Triazole-Thione and Hydrogen-Bonded Analogs ()
- Structure: 1,2,4-triazole-5-thione with chlorophenyl and benzylideneamino groups.
- Key Differences: Thione vs. Ethenyl: The thione group enables hydrogen bonding (N–H···S), whereas the ethenyl linker in the target compound provides rigidity and conjugation .
Comparative Data Table
Research Findings and Implications
Biological Activity
The compound [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.
Molecular Formula and Structure
The molecular formula for the compound is . The structure includes a triazole ring, a dichlorophenyl group, and a methoxybenzoyl moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative activity. For instance, in a study evaluating related triazole compounds, the IC50 was found to be approximately for similar structures .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that triazole derivatives can interfere with cellular pathways that regulate proliferation and apoptosis.
- Interaction with Proteins : Molecular dynamics simulations indicated that these compounds interact with proteins primarily through hydrophobic contacts, influencing their activity against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity . The compound has been tested against various bacterial strains:
- Activity Spectrum : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Results indicate that MIC values were comparable to standard antimicrobial agents, suggesting its potential as an antibacterial agent .
Study 1: Anticancer Efficacy
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids. The compound was identified as having notable efficacy against solid tumors, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Properties
Research published in 2020 evaluated the antimicrobial properties of various triazole derivatives. The compound was tested against clinical isolates of bacteria and showed promising results in inhibiting growth at concentrations lower than conventional antibiotics .
Q & A
Q. How can stereochemical impurities be detected and quantified?
- Methodology : Use chiral HPLC (Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times with enantiomerically pure standards. For trace impurities, employ LC-MS/MS with MRM mode .
Data Contradiction Analysis Example
Scenario : NMR suggests rotational freedom in the ethenyl group, while SCXRD shows a rigid (E)-configuration.
Resolution :
Perform VT-NMR to observe coalescence temperatures, indicating dynamic behavior.
Re-refine XRD data using SHELXL’s PART command to model partial occupancy of conformers.
Cross-validate with NOESY/ROESY to detect through-space correlations consistent with the (E)-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
